Synthesis and Characterization of 5-Bromo-8-fluoroquinoline-7-boronic Acid: A Comprehensive Technical Guide
Synthesis and Characterization of 5-Bromo-8-fluoroquinoline-7-boronic Acid: A Comprehensive Technical Guide
Executive Summary & Chemical Significance
5-Bromo-8-fluoroquinoline-7-boronic acid (CAS: 2377606-20-5) is a highly specialized, polyfunctionalized heterocyclic building block utilized in advanced pharmaceutical synthesis. The molecule features three orthogonal reactive sites: a bromine atom primed for Buchwald-Hartwig or Suzuki cross-coupling, a boronic acid moiety for immediate Suzuki-Miyaura coupling, and a fluorine atom that modulates lipophilicity and pKa while serving as a potential handle for nucleophilic aromatic substitution (SNAr).
In modern drug discovery, functionalized quinolines of this class are critical intermediates. For example, they are frequently employed in the synthesis of polycyclic Toll-like receptor 7 and 8 (TLR7/8) antagonists, which are vital targets in the treatment of severe immune disorders and oncology[1].
Retrosynthetic Analysis & Regioselectivity Rationale
The most efficient synthetic route avoids de novo construction of the boronic acid during ring formation. Instead, it relies on the late-stage functionalization of a pre-formed 5-bromo-8-fluoroquinoline core[2]. Direct C-H borylation catalyzed by an iridium complex is the premier method to install the boronic acid moiety with high precision.
The regioselectivity of the Iridium-catalyzed C-H borylation is governed by a delicate interplay of steric and electronic factors:
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Steric Shielding (C-6): The bulky bromine atom at C-5 effectively blocks the adjacent C-6 position. The active Ir(dtbpy)(Bpin)₃ catalyst is highly sensitive to steric hindrance, making C-6 borylation kinetically unfavorable.
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Electronic Activation (C-7): The fluorine atom at C-8 is highly electronegative. Through inductive electron withdrawal (-I effect), it increases the acidity of the adjacent C-7 proton. This lowers the activation energy for the oxidative addition (or σ-bond metathesis) step in the catalytic cycle, making C-7 the thermodynamically and kinetically favored site.
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Heteroaryl Deactivation (C-2, C-3, C-4): The nitrogen-containing pyridine ring is electron-deficient and strongly directs borylation away from the heteroaromatic ring.
Figure 1: Regioselectivity rationale for the C-H borylation of 5-bromo-8-fluoroquinoline.
Experimental Methodology: Step-by-Step Workflow
The synthesis is executed in three distinct stages. Every protocol below is designed as a self-validating system , ensuring the chemist can verify the success of the reaction in real-time without immediate reliance on LC-MS or NMR.
Figure 2: Three-step synthetic workflow for 5-Bromo-8-fluoroquinoline-7-boronic acid.
Step 1: Synthesis of 5-Bromo-8-fluoroquinoline (Core Assembly)
If not sourced commercially (CAS: 1133115-78-2)[3], the core is synthesized via a modified Skraup reaction.
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Procedure: To a flask containing 5-bromo-2-fluoroaniline (1.0 eq) and glycerol (3.0 eq), add nitrobenzene (1.2 eq) as a mild oxidant. Slowly add concentrated H₂SO₄ dropwise at 0 °C. Heat the mixture to 130 °C for 12 hours.
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Causality: Glycerol undergoes acid-catalyzed dehydration to form highly reactive acrolein in situ. The aniline performs a conjugate addition on the acrolein, followed by electrophilic aromatic substitution to close the ring. Nitrobenzene oxidizes the resulting dihydroquinoline to the fully aromatized 5-bromo-8-fluoroquinoline.
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Self-Validation Check: The reaction mixture will transition from a viscous yellow slurry to a homogenous dark tar. Upon basic workup (pH 10 with NH₄OH), the product precipitates as a tan solid. TLC (3:1 Hexane:EtOAc) should show a single UV-active spot (Rf ~0.6) that stains brightly with Dragendorff's reagent (confirming the alkaloid/quinoline nitrogen).
Step 2: Iridium-Catalyzed C-H Borylation (Late-Stage Functionalization)
This step installs the pinacol boronic ester (Bpin) at the C-7 position[2].
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Procedure: In a rigorously air-free glovebox, charge a Schlenk flask with [Ir(OMe)(cod)]₂ (3.0 mol%), dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine, 6.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.5 eq). Dissolve in anhydrous Cyclopentyl methyl ether (CPME). Stir for 10 minutes, then add 5-bromo-8-fluoroquinoline (1.0 eq). Seal the flask, remove from the glovebox, and heat at 80 °C for 8 hours.
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Causality: The methoxy ligand on the Ir precatalyst is critical; it facilitates rapid transmetalation with B₂pin₂ to generate the active 16-electron Ir(III) trisboryl complex. The dtbpy ligand provides necessary steric bulk to prevent catalyst dimerization and sufficient electron density to stabilize the Ir(III) intermediate. CPME is chosen over THF due to its higher boiling point and lower peroxide-forming tendency.
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Self-Validation Check: The initial mixture of[Ir(OMe)(cod)]₂ and dtbpy in CPME is a vibrant red-orange. Upon the addition of B₂pin₂, the solution must rapidly transition to a deep, dark brown , confirming the successful generation of the active Ir-boryl species. If the solution remains orange, the catalyst has been poisoned by oxygen or moisture, and the reaction will fail.
Step 3: Pinacol Cleavage to the Free Boronic Acid
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Procedure: Dissolve the crude 7-Bpin intermediate in a 4:1 mixture of THF and H₂O. Add sodium periodate (NaIO₄, 3.0 eq) and stir at room temperature for 30 minutes. Subsequently, add 1M aqueous HCl (1.5 eq) and stir for an additional 4 hours.
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Causality: Direct aqueous hydrolysis of pinacol esters is notoriously slow and low-yielding. NaIO₄ acts as a mild oxidant to cleave the pinacol C-C bond, forming a transient borate complex that rapidly hydrolyzes under mild acidic conditions (HCl) to release the free boronic acid. This avoids harsh conditions that could trigger protodeboronation or debromination.
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Self-Validation Check: As the oxidative cleavage proceeds, a dense white precipitate of sodium iodate (NaIO₃) will form in the biphasic mixture. On TLC, the disappearance of the non-polar Bpin ester spot (Rf ~0.7) and the emergence of a highly polar, streak-prone spot at the baseline (Rf ~0.1) confirms successful deprotection.
Quantitative Data: Reaction Optimization
To maximize the yield of the critical C-H borylation step, various parameters must be strictly controlled. The table below summarizes the optimization of the catalytic system.
Table 1: Optimization of Ir-Catalyzed C-H Borylation of 5-Bromo-8-fluoroquinoline
| Entry | Catalyst Loading (Ir) | Ligand (dtbpy) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | 1.5 mol% | 3.0 mol% | THF | 25 | 24 | 45% | Incomplete conversion; insufficient thermal energy for C-H activation. |
| 2 | 1.5 mol% | 3.0 mol% | THF | 65 | 12 | 72% | Better conversion, but catalyst deactivation observed (black Ir(0) precipitate). |
| 3 | 3.0 mol% | 6.0 mol% | CPME | 80 | 8 | 91% | Optimal. CPME allows higher temp; higher loading sustains the catalytic cycle. |
| 4 | 3.0 mol% | None | CPME | 80 | 8 | Trace | Ligand is essential. Without dtbpy, Ir aggregates into inactive nanoparticles. |
References
- Sigma-Aldrich. "5-Bromo-8-fluoroquinoline-7-boronic acid | 2377606-20-5". Sigma-Aldrich Catalog.
- BenchChem. "5-Bromo-8-fluoroquinoline-7-boronic acid|CAS 2377606-20-5". BenchChem Synthetic Methodologies.
- Google Patents. "WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders". WIPO Patent Database.
- Santa Cruz Biotechnology. "5-Bromo-8-fluoroquinoline | CAS 1133115-78-2". SCBT Biochemicals.
Sources
- 1. WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders - Google Patents [patents.google.com]
- 2. 5-Bromo-8-fluoroquinoline-7-boronic acid|CAS 2377606-20-5 [benchchem.com]
- 3. 5-Bromo-8-fluoroquinoline | CAS 1133115-78-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
